molecular formula C7HCl2F5 B6313551 1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene CAS No. 1301739-03-6

1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene

Cat. No.: B6313551
CAS No.: 1301739-03-6
M. Wt: 250.98 g/mol
InChI Key: JTEPCFAECDESTF-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene is an organofluorine compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene typically involves the halogenation of a benzene derivative. One common method involves the reaction of a suitable benzene precursor with chlorine and fluorine sources under controlled conditions. For example, a benzene derivative can be treated with chlorine gas and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The reaction conditions, including temperature, pressure, and catalyst selection, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form more oxidized derivatives or reduction to form less oxidized derivatives.

    Coupling Reactions: The benzene ring can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide for nucleophilic substitution, and electrophiles such as bromine or iodine for electrophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated derivatives.

Scientific Research Applications

1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to changes in the chemical and physical properties of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with fewer halogen atoms.

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEPCFAECDESTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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